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molecular formula C15H13NO4 B8373573 1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester

1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester

Cat. No. B8373573
M. Wt: 271.27 g/mol
InChI Key: PLMONKAKNVFAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

To dimethyl 5-iodoisophthalate (Matrix Scientific, 800 mg, 2.5 mmol) in THF (20 ml), 2-pyridine boronic acid N-phenyldiethanol amine ester (Aldrich, 1.8 g, 6.6 mmol), K2CO3 (912 mg, 6.6 mmol), triphenyl phosphine (173 mg, 0.66 mmol) were added followed by Pd(OAc)2 and cuprous iodide (251 mg, 1.32 mmol). After refluxing for 24 h, reaction mixture was filtered through a pad of celite. Residual solvent was evaporated on a rotavap under reduced pressure and the crude was dissolved in ethyl acetate. Insoluble material was filtered off and the remaining residue was evaporated to dryness and column purified (60% ethylacetate/40% hexanes) to yield 400 mg of dimethyl 5-(pyridin-2-yl)isophthalate as yellow solid.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
251 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].B1([C:30]2[N:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)OCCN(C2C=CC=CC=2)CCO1.C([O-])([O-])=O.[K+].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[N:35]1[CH:30]=[CH:31][CH:32]=[CH:33][C:34]=1[C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
IC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
Quantity
1.8 g
Type
reactant
Smiles
B1(OCCN(CCO1)C2=CC=CC=C2)C3=CC=CC=N3
Name
Quantity
912 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
173 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
cuprous iodide
Quantity
251 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
Residual solvent was evaporated on a rotavap under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude was dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
the remaining residue was evaporated to dryness and column
CUSTOM
Type
CUSTOM
Details
purified (60% ethylacetate/40% hexanes)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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